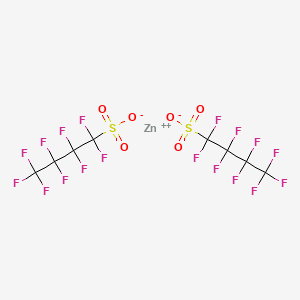
Zinc nonafluorobutanesulphonate
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Zinc nonafluorobutanesulphonate, as a zinc compound, primarily targets zinc-dependent proteins . These proteins include enzymes and transcription factors that play crucial roles in various biological processes . Zinc is also known to interact with zinc finger proteins (ZFPs) , which are involved in transcription, protein degradation, DNA repair, and cell migration .
Mode of Action
This compound interacts with its targets by providing the necessary zinc ions. Zinc has three primary biological roles: catalytic , structural , and regulatory . As a catalytic ion, zinc is an essential part of many enzymes, facilitating various biochemical reactions. In its structural role, zinc maintains the correct conformation of proteins, enabling them to recognize specific DNA, RNA, and protein sequences . As a regulatory ion, zinc controls intercellular communication and intracellular events .
Biochemical Pathways
This compound affects numerous biochemical pathways due to the widespread role of zinc in the body. It is involved in cell cycle progression , immune functions , meiosis , and many other physiological procedures . Zinc is also critical for maintaining cellular homeostasis . Disruption of zinc homeostasis often coincides with disease progression .
Pharmacokinetics
The pharmacokinetics of this compound would be similar to other zinc compounds. Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to the broad roles of zinc. For instance, zinc is known to act as an immune modulator, playing an important role in antiviral immunity . It also has anti-inflammatory and antioxidant properties . In the context of respiratory tract infections, zinc supplementation has been shown to reduce symptom duration and severity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain dietary components can affect the absorption of zinc . Furthermore, the massive use of zinc nanosized products could potentially pose environmental hazards as they are eventually released into the ecosystem . The alkaline environment can also influence the action of zinc compounds .
Méthodes De Préparation
The synthesis of zinc nonafluorobutanesulphonate typically involves the reaction of zinc salts with nonafluorobutanesulfonic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product . Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistent quality and efficiency .
Analyse Des Réactions Chimiques
Zinc nonafluorobutanesulphonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Complex Formation: Zinc ions can form complexes with various ligands, which can be utilized in different chemical processes.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, zinc itself can participate in redox reactions under appropriate conditions.
Common reagents used in these reactions include ammonia, hydroxides, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Zinc nonafluorobutanesulphonate has several applications in scientific research, including:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Catalysis: The compound can act as a catalyst in various chemical reactions due to its unique properties.
Material Science: It is used in the synthesis of advanced materials, including nanomaterials and metal-organic frameworks.
Biomedical Research:
Comparaison Avec Des Composés Similaires
Zinc nonafluorobutanesulphonate can be compared with other zinc compounds and perfluorinated sulfonates:
Perfluorooctanesulfonate: Another perfluorinated sulfonate, it has similar chemical properties but different applications and environmental impacts.
The uniqueness of this compound lies in its combination of zinc and perfluorinated sulfonate groups, which confer distinct chemical and physical properties .
Propriétés
IUPAC Name |
zinc;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4HF9O3S.Zn/c2*5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h2*(H,14,15,16);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUICSBDARJXPJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F18O6S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694203 | |
| Record name | Zinc bis(nonafluoro-1-butanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502457-69-4 | |
| Record name | Zinc bis(nonafluoro-1-butanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




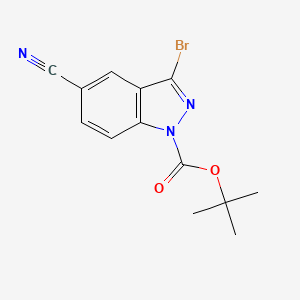

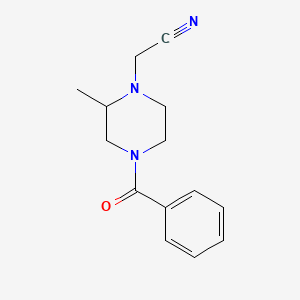




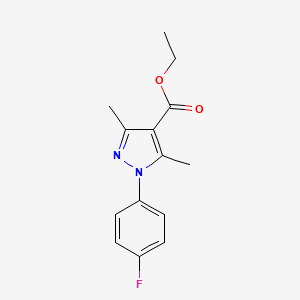
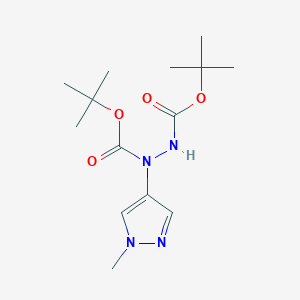
![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)
![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol](/img/structure/B3042038.png)

